molecular formula C9H16N2O5 B14437610 Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester CAS No. 79453-28-4

Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester

Cat. No.: B14437610
CAS No.: 79453-28-4
M. Wt: 232.23 g/mol
InChI Key: LASKCAZJLSMMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester is a complex organic compound with a unique structure that includes a butanoic acid backbone, a methoxy group, and a nitrosoamino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester typically involves multiple steps One common method includes the esterification of butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester is unique due to the presence of the nitrosoamino group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

79453-28-4

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-[(3-methoxy-3-oxopropyl)-nitrosoamino]butanoate

InChI

InChI=1S/C9H16N2O5/c1-15-8(12)4-3-6-11(10-14)7-5-9(13)16-2/h3-7H2,1-2H3

InChI Key

LASKCAZJLSMMFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN(CCC(=O)OC)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.